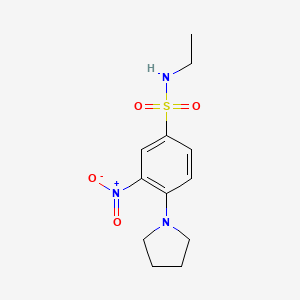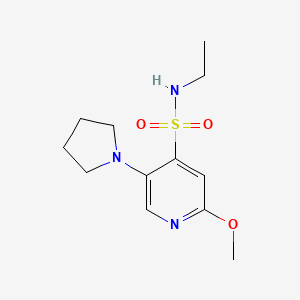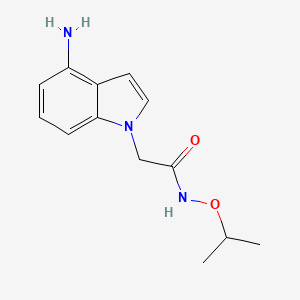![molecular formula C13H23N3O4 B7434845 3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid](/img/structure/B7434845.png)
3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It has been shown to have potential therapeutic applications in the treatment of a variety of disorders, including epilepsy, addiction, and anxiety.
Mecanismo De Acción
3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid increases the levels of GABA, a neurotransmitter that has inhibitory effects on the brain. This leads to a reduction in seizure activity and a decrease in drug-seeking behavior.
Biochemical and Physiological Effects:
3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, 3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid has been shown to have anxiolytic effects in animal models of anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid is its potency and selectivity for GABA transaminase. This makes it a useful tool for studying the role of GABA in the brain. However, one limitation of 3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid. One area of interest is its potential therapeutic applications in the treatment of epilepsy, addiction, and anxiety in humans. Another area of interest is the development of more soluble analogs of 3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid that can be administered more easily in vivo. Finally, there is interest in studying the long-term effects of 3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid on the brain, particularly with regard to its potential for inducing tolerance and dependence.
Métodos De Síntesis
The synthesis of 3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid involves the reaction of 6-aminohexanoic acid with cyclopropylcarbonyl chloride to form cyclopropylcarbamoyl-6-aminohexanoic acid. This intermediate is then reacted with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form 3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid.
Aplicaciones Científicas De Investigación
3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid has been extensively studied in preclinical models for its potential therapeutic applications. In animal models of epilepsy, 3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
3-[6-(cyclopropylcarbamoylamino)hexanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O4/c17-11(14-9-7-12(18)19)4-2-1-3-8-15-13(20)16-10-5-6-10/h10H,1-9H2,(H,14,17)(H,18,19)(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWKDYDOLOPPLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NCCCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-(difluoromethyl)-1-methylpyrazol-4-yl]methyl]-4-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7434764.png)
![4-(4-hydroxypiperidin-1-yl)-N-methyl-N-[(6-methylpyridin-2-yl)methyl]-4-oxobutanamide](/img/structure/B7434769.png)



![7-Benzyl-3-[(4-methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane-2,4-dione](/img/structure/B7434794.png)
![N-(2-hydroxyethyl)-5-[2-methoxyethyl(methyl)amino]pyridine-2-sulfonamide](/img/structure/B7434806.png)
![4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide](/img/structure/B7434813.png)
![3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazole](/img/structure/B7434831.png)
![3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid](/img/structure/B7434836.png)
![N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B7434852.png)
![N-[4-[[3-hydroxy-3-(4-methylphenyl)pyrrolidine-1-carbothioyl]amino]phenyl]acetamide](/img/structure/B7434859.png)
![3-[6-[[(1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carbonyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434868.png)
